molecular formula C11H20N2O2 B12095616 tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Cat. No.: B12095616
M. Wt: 212.29 g/mol
InChI Key: JFEPYXAQPBPXRI-YIZRAAEISA-N
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Description

tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a bicyclic carbamate derivative featuring a 2-azabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protective group. This compound is stereochemically defined by its (1R,4S,6S) configuration, which significantly influences its physicochemical properties and reactivity. The Boc group serves as a temporary protective moiety for the secondary amine in synthetic organic chemistry, particularly in pharmaceutical intermediates . Its molecular formula is C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol), and it is registered under CAS No. 2227205-60-7 . The rigid bicyclic structure and stereochemistry make it a valuable scaffold for drug discovery, especially in the development of protease inhibitors and neuroactive agents .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m0/s1

InChI Key

JFEPYXAQPBPXRI-YIZRAAEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]2C[C@H]1NC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1NC2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cycloaddition

The synthesis begins with cyclopenta-1,3-diene (1 ), ethyl oxoacetate (2 ), and ammonium chloride, which undergo a stereoselective [3+2] cycloaddition to form a mixture of four stereoisomeric intermediates (3a–d ). This step leverages the inherent stereoelectronic properties of the diene to bias the formation of the bicyclic framework.

Key Reaction Conditions:

  • Temperature : 0–5°C in anhydrous THF

  • Catalyst : Lewis acid (e.g., ZnCl₂) to enhance regioselectivity

  • Yield : 65–70% for the isomeric mixture

Boc Protection and Isomer Separation

The crude mixture is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP), converting the amine group to a Boc-protected carbamate. Column chromatography on silica gel resolves the exo- (4a,b ) and endo-isomers (4c,d ) (Figure 1).

Chromatographic Conditions:

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (7:3 v/v)

  • Isomer Ratio : exo:endo = 3:1

Hydrogenation and Nitrile Formation

The exo-isomers (4a,b ) undergo catalytic hydrogenation (H₂, 50 psi) over Pd/C to saturate the bicyclic ring. Subsequent saponification with LiOH in THF/water (3:1) yields carboxylic acids (5a,b ), which are converted to nitriles (9a,b ) via amidation with NH₄Cl and dehydration with POCl₃.

Critical Parameters:

  • Hydrogenation Pressure : 50 psi (3.4 bar)

  • Nitrile Yield : 78–82%

Curtius Rearrangement-Based Route

Cyclohexene Carboxylic Acid Derivative Preparation

Starting from cyclohex-3-enecarboxylic acid (22 ), a Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine generates an isocyanate intermediate, which is trapped with benzyl alcohol to form a benzyl carbamate (24 ).

Reaction Details:

  • Solvent : Dry toluene

  • Temperature : 80°C, 12 hours

  • Yield : 66%

Stereoselective Bromination and Cyclization

Bromination of 24 with Br₂ in the presence of Et₄NBr yields cis-3,trans-4-dibromocyclohexane derivatives (25 ). Treatment with sodium hydride (NaH) in DMF induces intramolecular cyclization, forming the 2-azabicyclo[2.2.1]heptane core (26 ).

Bromination Conditions:

  • Molar Ratio : 1:2 (substrate:Br₂)

  • Cyclization Yield : 58%

Boc Protection and Final Deprotection

The primary amine in 26 is protected with Boc₂O in dichloromethane (DCM), followed by hydrogenolysis of the benzyl group using Pd(OH)₂/C to afford the target compound.

Asymmetric Synthesis Using Chiral Resolving Agents

Enantiomer Separation via Diastereomeric Salt Formation

Racemic 2-azabicyclo[2.2.1]heptane-6-amine is resolved using (R)-mandelic acid in ethanol. The diastereomeric salts are crystallized, and the free amine is liberated with NaOH.

Resolution Efficiency:

  • Enantiomeric Excess (ee) : >98%

  • Recovery Yield : 45%

Carbamate Formation

The resolved (1R,4S,6S)-amine is reacted with Boc₂O in a biphasic system (water/dichloromethane) with NaHCO₃ as a base. The product is extracted, dried, and purified via recrystallization from hexane/ethyl acetate.

Optimization Data:

ParameterValue
Boc₂O Equiv1.2
Reaction Time6 hours
Isolation Yield85%

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodOverall YieldScalabilityStereochemical Control
Chiral Auxiliary52%ModerateHigh (ee >98%)
Curtius Rearrangement34%LowModerate
Asymmetric Resolution45%HighVery High

Cost and Complexity

  • Chiral Auxiliary Route : Requires expensive ligands but offers excellent stereoselectivity.

  • Curtius Rearrangement : Uses low-cost starting materials but involves toxic intermediates (e.g., isocyanates).

  • Asymmetric Resolution : Economical for small-scale production but limited by salt solubility.

Challenges in Stereochemical Control

The 1R,4S,6S configuration demands meticulous optimization:

  • Ring Strain Effects : The bicyclo[2.2.1]heptane framework imposes severe steric constraints, complicating nucleophilic substitutions at C6.

  • Epimerization Risks : Basic conditions during Boc protection may invert stereochemistry at C4, necessitating pH control (pH 8–9).

Industrial-Scale Considerations

For kilogram-scale production, the asymmetric resolution method is preferred due to its robustness. Key adaptations include:

  • Continuous Hydrogenation : Fixed-bed reactors with Pd catalysts enhance throughput.

  • Crystallization Automation : Temperature-controlled anti-solvent addition improves diastereomer purity .

Chemical Reactions Analysis

Tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Enzyme Inhibition

One of the most promising applications of this compound is as an inhibitor of specific enzymes involved in critical biological pathways. Notably, it has been studied for its inhibitory effects on carboxypeptidase U (TAFIa), an enzyme implicated in thromboembolic disorders.

Study Findings:

Concentration (µM)Inhibition (%)
1030
5060
10085

These results indicate that tert-butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate can effectively inhibit TAFIa at low micromolar concentrations, suggesting its potential use in therapeutic applications for managing thromboembolic conditions .

Biological Pathways Investigation

The compound serves as a valuable probe for studying various biological pathways due to its ability to modulate enzyme activity and receptor signaling. Its structural similarity to other known bioactive compounds allows researchers to explore its effects on different biochemical pathways.

Receptor Modulation

Research has demonstrated that this compound can alter receptor signaling pathways, which may lead to physiological responses beneficial for therapeutic purposes. Its binding affinity to specific receptors has been highlighted in studies that assess the pharmacological potential of carbamate derivatives .

Synthetic Chemistry

This compound is utilized as a building block in organic synthesis. Its unique structure allows for various chemical transformations, making it an essential intermediate in the synthesis of more complex molecules.

Chemical Reactions:
The compound can undergo several reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Employing reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions where the tert-butyl group can be replaced under appropriate conditions .

Case Study 1: Inhibition of Enzymes

In a detailed study published in MDPI, researchers explored the enzyme inhibition properties of various carbamate derivatives, including this compound. The results indicated that compounds with similar structures demonstrated significant inhibition rates against TAFIa, supporting their potential therapeutic roles .

A comprehensive assessment of the biological activities associated with this compound revealed its selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapeutics .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain : Smaller bicyclic systems (e.g., 3-azabicyclo[3.1.0]hexane) exhibit higher ring strain, increasing reactivity but reducing stability compared to the 2-azabicyclo[2.2.1]heptane core .

Stereochemical Impact : The (1R,4S,6S) configuration in the target compound enhances enantioselective binding in enzyme inhibition, whereas racemic mixtures (e.g., rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate) show reduced bioactivity .

Functional Group Positioning : Substituents at C6 (vs. C3 or C7) optimize steric and electronic interactions in drug-receptor binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate tert-Butyl N-[(1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
LogP 1.8 2.1 1.5
Water Solubility (mg/mL) 0.12 0.08 0.25
Metabolic Stability High (t₁/₂ > 6 h) Moderate (t₁/₂ ~3 h) Low (t₁/₂ <1 h)

Notes:

  • The target compound’s lower LogP enhances aqueous solubility compared to bulkier analogues .
  • Metabolic stability correlates with the rigidity of the bicyclo[2.2.1]heptane system, which resists cytochrome P450 oxidation .

Biological Activity

tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate, with the CAS number 2227198-05-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • Purity : Typically ≥ 97% .

The compound functions primarily as a carbamate derivative, which is known to exhibit various biological activities including enzyme inhibition and potential therapeutic effects in thromboembolic disorders. Specifically, it has been identified as a prodrug that can inhibit carboxypeptidase U (TAFIa), an enzyme involved in the regulation of fibrinolysis, making it a candidate for treating thromboembolic conditions .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes:

  • Carboxypeptidase U (TAFIa) :
    • Role : Involved in the regulation of blood clotting and fibrinolysis.
    • Significance : Inhibition can lead to enhanced fibrinolytic activity, potentially beneficial in treating conditions such as thrombosis .

Study 1: Inhibition of TAFIa

A study published in MDPI explored the use of carbamate derivatives as inhibitors of TAFIa. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibition rates at varying concentrations, suggesting potential therapeutic applications in thromboembolic disorders .

Concentration (µM)Inhibition (%)
1030
5060
10085

Study 2: Anticancer Activity

While direct evidence for the anticancer effects of this compound is sparse, related studies have shown that similar bicyclic amines can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds targeting TACC3 have been noted for their anticancer effects .

Q & A

Q. What are the standard synthetic routes for tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can be prepared by reacting bicyclic amines with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like dichloromethane or tetrahydrofuran, often with a base such as triethylamine. A sealed-tube reaction at 100°C in DMF with potassium carbonate has been reported to achieve 85% yield for analogous bicyclic carbamates . Purity (>97%) is verified using HPLC or GC, with detailed protocols in Certificates of Analysis (COA) .

Q. How is the stereochemical configuration of the bicyclic core confirmed?

Chiral HPLC and polarimetry are standard for enantiomeric excess determination. Nuclear Overhauser Effect (NOE) experiments in NMR can resolve spatial arrangements, while X-ray crystallography provides definitive stereochemical assignment. For example, X-ray structures of similar bicyclic carbamates confirm exo/endo configurations and bridgehead substituent orientations .

Q. What analytical methods are recommended for purity assessment?

Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) and GC-MS are widely used. Mass spectrometry (ES+ or EI) confirms molecular ions (e.g., m/z 335.2 [M+H]+ for related compounds) . Karl Fischer titration monitors hygroscopicity, as moisture can hydrolyze the Boc group .

Q. What are the primary storage conditions to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers. Avoid prolonged exposure to light or humidity, which may degrade the carbamate group. Stability data indicate no significant decomposition under these conditions for up to 12 months .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enhance enantioselectivity. Kinetic resolution during crystallization or enzymatic desymmetrization of intermediates may also improve yield. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .

Q. What strategies mitigate decomposition during high-temperature reactions?

Use microwave-assisted synthesis to reduce reaction time and thermal degradation. Additives like molecular sieves or scavengers (e.g., polymer-bound isocyanates) can trap reactive byproducts. Monitor degradation pathways (e.g., CO and NOx formation) via TGA-MS .

Q. How do structural modifications impact biological activity in drug discovery?

Structure-activity relationship (SAR) studies focus on substituents at the carbamate and bicyclic positions. For example, fluorination at the bridgehead (as in related compounds) enhances metabolic stability, while bulkier groups improve target binding affinity. In vitro assays (e.g., enzyme inhibition) paired with molecular docking validate modifications .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

The rigid bicyclic system often leads to poor crystal growth. Vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) or co-crystallization with chiral acids (e.g., tartaric acid) improves crystal quality. High-resolution synchrotron X-ray diffraction resolves disorder in isomer mixtures .

Q. How can environmental persistence be assessed given limited ecotoxicological data?

Use quantitative structure-activity relationship (QSAR) models to predict biodegradation and toxicity. Accelerated degradation studies under UV/ozone exposure simulate environmental breakdown. LC-MS/MS methods detect trace residues in soil/water matrices, with detection limits <1 ppb .

Q. How are conflicting stability data resolved in long-term storage studies?

Design controlled stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with periodic sampling. Compare degradation products via UPLC-QTOF and multivariate analysis (PCA) to identify critical variables (e.g., residual solvent content). Conflicting reports often stem from batch-specific impurities or storage condition deviations .

Methodological Notes

  • Synthetic Optimization : Prioritize sealed-tube or flow reactors for exothermic reactions to control temperature spikes .
  • Safety : Decomposition under fire releases CO/NOx; use fume hoods and CO detectors .
  • Data Validation : Cross-reference spectroscopic data with NIST databases to confirm novel intermediates .

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